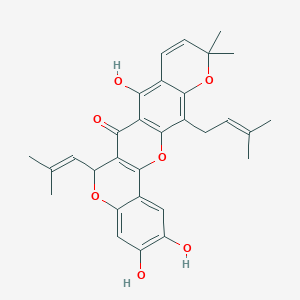![molecular formula C15H26O6 B125711 tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate CAS No. 154026-95-6](/img/structure/B125711.png)
tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate
Übersicht
Beschreibung
The compound tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate is a synthetic intermediate that plays a crucial role in the synthesis of pharmaceuticals, such as atorvastatin, an effective HMG-CoA reductase inhibitor . This compound is part of a family of tert-butyl dioxolanes and dioxanes that are often used in organic synthesis due to their steric bulk and ability to protect functional groups during chemical reactions.
Synthesis Analysis
The synthesis of tert-butyl dioxolane and dioxane derivatives typically involves multistep reactions that may include the formation of intermediates, protection of functional groups, and stereocontrolled reactions to achieve the desired chirality. For instance, a new synthesis route for a related compound, tert-butyl [(4R,6R)-6-aminoethyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, was developed using the Henry reaction followed by O-acetylation and reduction steps . This process highlights the complexity and precision required in synthesizing such intermediates.
Molecular Structure Analysis
The molecular structure of tert-butyl dioxolane and dioxane derivatives is characterized by the presence of a 1,3-dioxane ring, which is a six-membered cyclic acetal, and a tert-butyl group that provides steric hindrance. X-ray studies of similar compounds have revealed details about their conformation and the orientation of substituents, which are crucial for understanding their reactivity and interactions in subsequent reactions .
Chemical Reactions Analysis
Compounds like tert-butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate are versatile intermediates that can undergo various chemical reactions. These include addition and cycloaddition reactions, as well as reactions with compounds having acidic protons leading to insertion products . The presence of the tert-butyl group can influence the outcome of these reactions by imposing steric constraints that can lead to selectivity in product formation.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl dioxolane and dioxane derivatives are influenced by their molecular structure. The tert-butyl group contributes to the compound's bulkiness, which can affect its solubility and boiling point. The 1,3-dioxane ring is a stable moiety that can resist hydrolysis under certain conditions, making these compounds suitable for use as protecting groups in sensitive syntheses . The stereochemistry of these compounds is also critical, as it can impact their biological activity and the outcome of their reactions in synthetic pathways.
Wissenschaftliche Forschungsanwendungen
Synthesis of Atorvastatin Intermediate
The compound is a key intermediate in the synthesis of atorvastatin, an effective HMG-CoA reductase inhibitor. A new synthesis method based on the Henry reaction of nitromethane and tert-butyl [(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl] acetate has been developed (Rádl, 2003).
Polyketide Synthesis
This chemical is used in the transformation of certain compounds into methyl 2-[(4S)-2,2-dimethyl-5-methylidene-1,3-dioxan-4-yl]acetate, aiding in the synthesis of arenamides A and C, which have antitumor properties and inhibit nitrogen(II) oxide and prostaglandin E2 (PGE2) (Shklyaruck, 2015).
Photolysis Research
The tert-butyl group in similar compounds plays a crucial role in photolysis studies, such as in the photolysis of cis- and trans-1,2-dimethyl-1,2-diphenyl-1,2-disilacyclohexane, providing insights into the stereospecificity of such reactions (Naka et al., 2006).
Synthesis of Statins
It's also used in the efficient synthesis of derivatives such as TERT-butyl [(3 R,5 S)-6-hydroxy-methyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, a chiral side chain of statins, which are crucial in cholesterol management (Hyeong-Wook & Shin, 2008).
Safety And Hazards
Like all chemicals, tert-butyl esters should be handled with care. They can be irritants and should not be ingested or come into contact with the skin or eyes . Always refer to the Material Safety Data Sheet (MSDS) for the specific tert-butyl ester you are working with for detailed safety information .
Zukünftige Richtungen
The study and application of tert-butyl esters continue to be an active area of research in organic chemistry. They are used in the synthesis of a wide variety of organic compounds, including pharmaceuticals and polymers . Future research may focus on developing more efficient synthesis methods, exploring new reactions, and finding new applications for these versatile compounds.
Eigenschaften
IUPAC Name |
tert-butyl 2-[(4R,6S)-6-(acetyloxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26O6/c1-10(16)18-9-12-7-11(19-15(5,6)20-12)8-13(17)21-14(2,3)4/h11-12H,7-9H2,1-6H3/t11-,12+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGABCYSYENPREI-NEPJUHHUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CC(OC(O1)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1C[C@@H](OC(O1)(C)C)CC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30934900 | |
| Record name | tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl (4R-cis)-6-[(acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetate | |
CAS RN |
154026-95-6 | |
| Record name | D-erythro-Hexonic acid, 2,4-dideoxy-3,5-O-(1-methylethylidene)-, 1,1-dimethylethyl ester, 6-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=154026-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 6-O-acetyl-2,4-dideoxy-3,5-O-(1-methylethylidene)hexonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30934900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4R-cis)-6-[(Acetyloxy)methyl]-2,2-dimethyl-1,3-dioxane-4-acetic acid, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



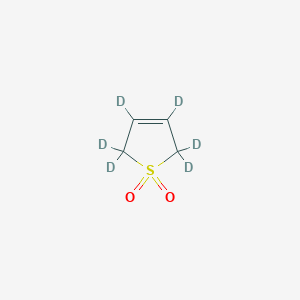
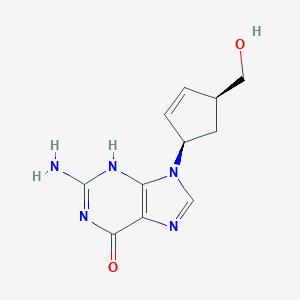
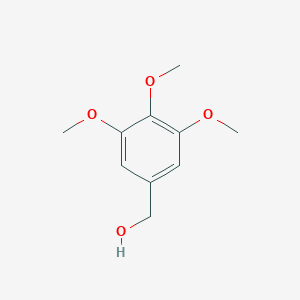

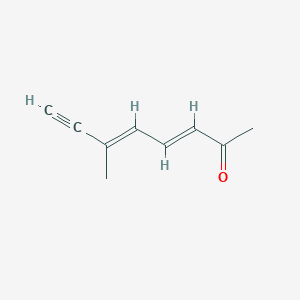
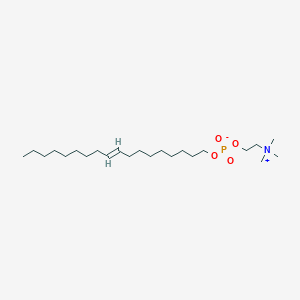
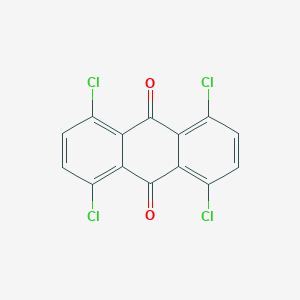
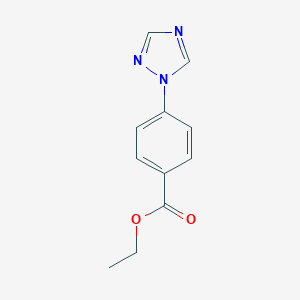
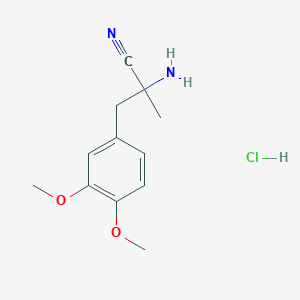



![[(1'S,2R,3S,3aR,4S,7aS)-2-hydroxy-2,3',4-trimethyl-2',7-dioxospiro[3a,4,5,7a-tetrahydrofuro[2,3-c]pyran-3,6'-cyclohex-3-ene]-1'-yl] acetate](/img/structure/B125685.png)
